molecular formula C12H18BNO4 B180479 3-(N-Boc-aminomethyl)phenylboronic acid CAS No. 199609-62-6

3-(N-Boc-aminomethyl)phenylboronic acid

Cat. No.: B180479
CAS No.: 199609-62-6
M. Wt: 251.09 g/mol
InChI Key: YHAQUGOSDQZIMA-UHFFFAOYSA-N
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Description

3-(N-Boc-aminomethyl)phenylboronic acid is an organoboron compound with the molecular formula C12H18BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N-Boc-aminomethyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Boc-aminomethyl)phenylboronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Borylation: The protected aminomethylphenyl compound undergoes borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-aminomethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from oxidation reactions.

    Boronic Acid Esters: Formed from hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Boc-aminomethyl)phenylboronic acid is unique due to the presence of the N-Boc-aminomethyl group, which provides additional stability and selectivity in reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-5-4-6-10(7-9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAQUGOSDQZIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395016
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199609-62-6
Record name 3-(N-Boc-aminomethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzeneboronic acid, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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